REACTION_CXSMILES
|
[C:1](O)(=O)[CH:2]([CH:4]([C:6](O)=O)[OH:5])[OH:3].[NH2:11][C:12]1[CH:13]=[C:14]([CH3:19])[CH:15]=[CH:16][C:17]=1[NH2:18].Cl.P(=O)(O)(O)O>O.C(O)C>[CH3:19][C:14]1[CH:15]=[CH:16][C:17]2[N:18]=[C:1]([CH:2]([OH:3])[CH:4]([OH:5])[C:6]3[NH:11][C:12]4[CH:13]=[C:14]([CH3:19])[CH:15]=[CH:16][C:17]=4[N:18]=3)[NH:11][C:12]=2[CH:13]=1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C(O)C(O)C(=O)O)(=O)O
|
Name
|
|
Quantity
|
29.32 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1N)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
After extraction with chloroform
|
Type
|
CUSTOM
|
Details
|
a precipitate formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
The solid was washed with a small amount of acetone
|
Type
|
CUSTOM
|
Details
|
The residual moisture was removed by azeotropic distillation of its mixture with benzene
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
CC1=CC2=C(N=C(N2)C(C(C=2NC3=C(N2)C=CC(=C3)C)O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |